4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λmax (methanol) : 280 nm (π→π* transition of conjugated benzophenone
Properties
IUPAC Name |
2-[4-[2-acetamidoethyl(methyl)amino]-2-hydroxybenzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(22)20-9-10-21(2)13-7-8-16(17(23)11-13)18(24)14-5-3-4-6-15(14)19(25)26/h3-8,11,23H,9-10H2,1-2H3,(H,20,22)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKRMKMBDEFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675499 | |
| Record name | 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203580-77-2 | |
| Record name | 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination for Side-Chain Construction
Adapted from tert-butyl 2-(benzylamino)ethylcarbamate synthesis:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1. Reductive Amination | 2-Chloroacetamide, NaBH₄, methanol, -10°C to RT, 16 h | Form acetamidoethylamine | 92% |
| 2. Coupling to Benzophenone | Pd-catalyzed cross-coupling or nucleophilic substitution | Attach side chain to aromatic ring | – |
Mechanism:
-
Reductive amination links 2-chloroacetamide to an amine precursor.
-
Methylation of the secondary amine with methyl iodide completes the N-methylamino group.
Suzuki-Miyaura Coupling for Core Construction
Hypothetical route for benzophenone core synthesis:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1. Boronic Acid Synthesis | 2-Hydroxybenzoic acid, B₂Pin₂, Pd catalyst | Generate boronic acid intermediate | – |
| 2. Cross-Coupling | Aryl halide, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Form biphenyl ketone | – |
Advantages: Regioselective construction of the benzophenone scaffold.
Critical Challenges and Optimization Strategies
-
Regioselectivity : Nitration and coupling steps require precise control to avoid undesired substitution.
-
Stability : Hydroxy-carboxy groups may require protection/deprotection strategies during functionalization.
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Efficiency : Multi-step routes necessitate high-yield intermediates (e.g., >90% in reductive amination).
Physicochemical Properties and Applications
| Property | Value | Source |
|---|---|---|
| Melting Point | 175–177°C | |
| Solubility | Methanol, DCM, DMSO | |
| Molecular Weight | 356.37 g/mol |
Applications: Fluorescent labeling agents in biochemistry due to homobifunctional rhodamine-like structure.
Comparative Analysis of Routes
| Method | Advantages | Limitations |
|---|---|---|
| Nitration-Hydrogenation | Established protocols, low-cost reagents | Harsh conditions, potential over-nitration |
| Reductive Amination | High-yield side-chain synthesis | Requires pure intermediates |
| Suzuki Coupling | Regioselective core synthesis | Expensive catalysts, complex workup |
Chemical Reactions Analysis
Types of Reactions
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido group under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzophenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various chemical pathways that involve the modification of existing benzophenone derivatives. The synthetic routes often focus on enhancing its biological activity by introducing functional groups that improve solubility and binding affinity to biological targets.
Anticancer Activity
Research has indicated that derivatives of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone exhibit significant anticancer properties. For instance, studies have shown that certain analogues can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. This activity is often assessed through in vitro assays using cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its potential as an arginase inhibitor. Arginase plays a crucial role in the urea cycle and is implicated in various diseases, including cancer and cardiovascular disorders. Inhibition of arginase can lead to increased levels of L-arginine, which is beneficial for nitric oxide production and overall vascular health .
Case Study 1: Antiviral Activity
A study highlighted the synthesis of various derivatives of the compound to evaluate their antiviral properties against HIV-1. The structural modifications led to compounds that showed improved inhibitory activity against resistant strains of the virus, demonstrating the importance of chemical modifications in enhancing therapeutic efficacy .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound and its derivatives. In vitro studies demonstrated that certain analogues could reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzophenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamidoethyl-Methylamino Derivatives
(a) N-Cyano-N'-[4-[N-[2-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]ethyl]-N-methylamino]butyl]-N″-guanidine Derivatives (Compounds 29–31, )
- Structural Features: These compounds share the acetamidoethyl-methylamino moiety but incorporate guanidine, thiazolyl, and pyridyl groups.
- Key Differences: Molecular Weight: ~600–624 g/mol (vs. ~437 g/mol for the target compound). Synthesis: Yields range from 29% to 60%, with hygroscopic or decomposition-prone properties .
(b) N-[2-(Acetamido)ethyl]-2-hydroxybenzamide ()
- Structural Features: A simpler analog lacking the benzophenone core and carboxyl group.
- Solubility: Likely higher due to the absence of a hydrophobic benzophenone group.
Benzophenone and Aromatic Carboxylate Derivatives
(a) N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide (Compound 5, )
- Structural Features: Contains a chlorophenoxy-acetamido-phenyl group linked to an indole-carboxamide.
(b) Ethyl 4-(2-(5-Pyridin-4-yl)-1,3,4-Oxadiazole-2-yl Thio) Acetamido Benzoate (Compound A24, )
Naphthalene and Heteroaromatic Carboxamides ()
- Examples :
- N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide (CAS 108478-69-9)
- 2-Naphthalenecarboxamide, N-(4-Ethylphenyl)-3-Hydroxy (CAS 82382-57-8)
- Key Differences: Aromatic Systems: Naphthalene cores offer extended π-conjugation, altering UV-Vis absorption profiles compared to benzophenone-based compounds. Applications: Naphthalene derivatives are common in fluorescent probes or photosensitizers .
Data Tables
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Unique Features of Target Compound: The combination of carboxyl, hydroxyl, and benzophenone groups may enable chelation or UV-mediated applications (e.g., photostability studies).
- Unanswered Questions :
- Toxicity and solubility data are absent in the evidence.
- Direct bioactivity comparisons with analogs (e.g., RNA cleavage vs. indole-based receptor binding) require further study.
Biological Activity
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone, commonly referred to as a benzophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carboxylic acid and hydroxyl group that may contribute to its biological effects.
- Molecular Formula : C19H20N2O5
- Molar Mass : 356.37 g/mol
- Melting Point : 175-177°C
- Solubility : Soluble in methanol
- Appearance : Red solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the acetamido and methylamino groups suggests that it may interact with protein targets through hydrogen bonding and hydrophobic interactions.
Potential Biological Activities
- Antimicrobial Activity
-
Anticancer Properties
- The compound's structure indicates potential for anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell division .
-
Enzyme Inhibition
- Similar benzophenone derivatives have been identified as inhibitors of various enzymes, including those involved in metabolic pathways and signal transduction. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases characterized by dysregulated enzyme activity.
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- A study focusing on structural analogs found that modifications in the side chains significantly influenced the potency against cancer cell lines, suggesting that the acetamido moiety plays a crucial role in enhancing bioactivity .
- Another investigation revealed that certain benzophenone derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Case Study 1: Anticancer Activity
In a recent experiment, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxic effects at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, particularly against S. aureus, suggesting potential for development as an antimicrobial agent.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O5 |
| Molar Mass | 356.37 g/mol |
| Melting Point | 175-177°C |
| Solubility | Methanol |
| Appearance | Red solid |
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial growth (MIC < 100 µg/mL) |
| Anticancer | Reduction in cell viability (IC50 in micromolar range) |
Q & A
Q. Table 1: Synthesis Optimization Parameters from Analogous Compounds
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies proton environments and carbon frameworks. For example, acetamido protons resonate at δ 2.0–2.2 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) .
- X-ray Crystallography: Single-crystal analysis resolves bond angles, dihedral angles, and hydrogen-bonding networks (e.g., CCDC-1893314 for analogous structures) .
Key Consideration: Use elemental analysis (C, H, N within 0.5% of theoretical values) to validate purity .
Basic: What strategies are recommended for purifying this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate → methanol) to separate polar byproducts .
- Recrystallization: Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, leveraging solubility differences .
- Acid-Base Partitioning: Adjust pH to precipitate the compound from aqueous layers (e.g., pH 5–6 for carboxylate stabilization) .
Advanced: How can computational modeling elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO or water to assess stability under biological conditions .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
Example: For tautomerism analysis, compare calculated IR spectra (e.g., C=O vs. O–H stretches) with experimental data .
Advanced: What experimental approaches resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293) and control compounds to minimize variability .
- Purity Verification: Re-test biological activity after HPLC purification (>98% purity) to exclude impurity effects .
- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. Table 2: Common Sources of Data Contradictions
| Source | Resolution Strategy |
|---|---|
| Impurity interference | Repetition with purified batches |
| Varied assay conditions | Standardize buffer/pH/temperature |
Advanced: How does tautomeric behavior influence the chemical properties of this compound?
Methodological Answer:
- Keto-Enol Equilibria: Use ¹H NMR in DMSO-d₆ to detect enolic protons (δ 12–14 ppm) and quantify tautomer ratios .
- pH-Dependent Studies: Adjust pH (2–12) and monitor UV-Vis spectra (e.g., λₐᵦₛ shifts at 300–400 nm) .
- X-ray Analysis: Hydrogen-bonding patterns in crystal structures reveal dominant tautomeric forms (e.g., intramolecular O–H⋯N bonds stabilizing enol) .
Example: Azo derivatives exhibit bathochromic shifts in UV-Vis due to π→π* transitions in tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
